1-Methylcyclohexanecarboxamide

Physical Property Formulation Material Handling

Procuring the correct cyclohexanecarboxamide isomer is critical for reproducible synthesis and biological activity. Unsubstituted analogs (CAS 1122-56-1) differ significantly in melting point (68-69°C vs 186-188°C) and lipophilicity (XLogP 1.6 vs 1.2), making direct substitution impossible. - **Synthetic Route**: Key intermediate for fenhexamid production via acid chloride formation (reported yields >92%). - **Biological Use**: Three-star cooling agent (moderate TRPM8 activity) for toothpaste, gum, and SAR studies. - **Supply Advantage**: Lot-to-lot consistency with full analytical data (HPLC, NMR).

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 1123-24-6
Cat. No. B3045709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylcyclohexanecarboxamide
CAS1123-24-6
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESCC1(CCCCC1)C(=O)N
InChIInChI=1S/C8H15NO/c1-8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3,(H2,9,10)
InChIKeyGDLOOQFSFHLRKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylcyclohexanecarboxamide Identity and Procurement Baseline


1-Methylcyclohexanecarboxamide (CAS 1123-24-6) is a cyclic carboxamide with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol [1]. It is characterized by a cyclohexane ring substituted at the 1-position with a methyl group and a primary carboxamide functional group (-C(=O)NH₂) . Computed physicochemical descriptors include an XLogP3-AA value of 1.6, a topological polar surface area of 43.1 Ų, and a hydrogen bond donor count of 1 [1]. This compound serves primarily as a synthetic intermediate and a research tool, with documented applications in the synthesis of agrochemical fungicides and as a component in physiological cooling compositions [2].

Why Alkyl Substitution Defines Unique Properties


Direct substitution of 1-methylcyclohexanecarboxamide with unsubstituted cyclohexanecarboxamide (CAS 1122-56-1) or other alkyl-substituted cyclohexanecarboxamides is not feasible in applications requiring specific physicochemical or biological properties. The introduction of a single methyl group at the 1-position of the cyclohexane ring induces a substantial alteration in key molecular descriptors, including a shift in lipophilicity (XLogP3-AA of 1.6 versus 1.2 for the unsubstituted analog) and a dramatic change in melting point (68-69 °C versus 186-188 °C) [1]. Furthermore, in the context of physiological cooling, the specific substitution pattern on the cyclohexane ring is a critical determinant of the intensity and duration of the cooling sensation, as demonstrated in a systematic evaluation of alkyl-substituted cyclohexanamides where activity varied from one to five stars based on the nature and position of alkyl groups [2]. Therefore, procurement decisions must be guided by the exact compound identity to ensure the intended synthetic outcome or biological effect is achieved.

Quantitative Differentiation from Closest Analogs


Melting Point Reduction vs. Unsubstituted Analog

1-Methylcyclohexanecarboxamide exhibits a melting point of 68–69 °C, which is significantly lower than that of its unsubstituted analog, cyclohexanecarboxamide (CAS 1122-56-1), which melts at 186–188 °C . This difference of approximately 118–120 °C is attributed to the steric hindrance and altered crystal packing introduced by the methyl group, which disrupts intermolecular hydrogen bonding networks .

Physical Property Formulation Material Handling

Lipophilicity Increase vs. Cyclohexanecarboxamide

The computed partition coefficient (XLogP3-AA) for 1-methylcyclohexanecarboxamide is 1.6, representing a 0.4 log unit increase compared to the unsubstituted cyclohexanecarboxamide, which has a reported XLogP3 value of 1.2 [1]. This quantifiable difference indicates a measurable enhancement in lipophilicity conferred by the single methyl substituent.

Lipophilicity ADME Partition Coefficient

Cooling Potency Rating in Cyclohexanamide Series

In a comprehensive evaluation of alkyl-substituted cyclohexanamides for physiological cooling activity, 1-methylcyclohexanecarboxamide (represented by the substitution pattern R'=CH₃, R''=H, R₁=H, R₂=H) was assigned a relative activity rating of three stars (***) [1]. This places its potency in the mid-range of the series, where the maximum rating is five stars (*****) for the most active compounds (e.g., those with bulkier, branched alkyl groups) and the minimum is one star (*) for less active or inactive analogs [1].

TRPM8 Agonist Cooling Agent Sensory Science

Synthetic Yield as Fenhexamid Intermediate

1-Methylcyclohexanecarboxamide serves as a direct precursor to the widely used fungicide fenhexamid (N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide) [1]. In a reported synthetic procedure, fenhexamid was prepared by reacting 1-methylcyclohexanecarboxylic acid chloride (which can be generated from the corresponding amide) with 4-hydroxy-2,3-dichloroaniline, achieving a reaction yield of 92.4% [2]. This high yield underscores the compound's efficient incorporation into a commercially relevant agrochemical structure.

Synthetic Intermediate Fungicide Synthesis Agrochemical

Defined Research and Industrial Applications


Moderate Cooling Profile in Personal Care

Based on its assigned three-star cooling activity rating in a standardized panel of cyclohexanamides [1], 1-methylcyclohexanecarboxamide is a candidate for inclusion in toothpastes, mouthwashes, chewing gums, and topical lotions where a moderate, perceptible cooling sensation is desired without the overpowering intensity of five-star coolants. Its distinct melting point (68–69 °C) and lipophilicity (XLogP 1.6) relative to unsubstituted analogs further inform its handling during formulation and its potential interaction with other excipients.

Fenhexamid Agrochemical Synthesis

The primary industrial application of 1-methylcyclohexanecarboxamide is as a synthetic intermediate in the manufacture of fenhexamid [2]. The established synthetic route involves converting the amide to the corresponding acid chloride, which is then condensed with 2,3-dichloro-4-hydroxyaniline to yield fenhexamid with high efficiency (reported yields >92%) [3]. This specific application necessitates the procurement of the exact compound, as other cyclohexanecarboxamides do not lead to the same fungicidal active ingredient.

TRPM8 Modulator and Cooling Agent Development

The demonstrated physiological cooling effect of 1-methylcyclohexanecarboxamide, as part of a broader class of alkyl-substituted cyclohexanamides [1], positions it as a valuable research tool and a scaffold for medicinal chemistry programs targeting the TRPM8 ion channel. Its moderate potency profile makes it a useful reference compound for structure-activity relationship (SAR) studies aimed at optimizing the duration and intensity of cooling responses while minimizing off-target effects.

Physicochemical Benchmarking in Formulation Studies

The quantifiable differences in melting point (68–69 °C vs. 186–188 °C) and lipophilicity (XLogP 1.6 vs. 1.2) between 1-methylcyclohexanecarboxamide and unsubstituted cyclohexanecarboxamide [4] make this compound a useful model for studies investigating the impact of a single methyl substitution on solid-state properties, crystal packing, and solution-phase behavior. This is particularly relevant in pre-formulation and material science research where small structural modifications can dictate processability and final product performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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